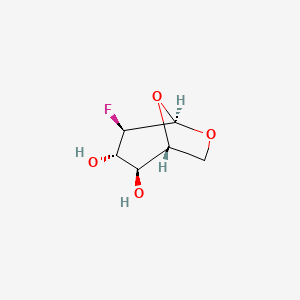
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is a fluorinated derivative of glucose. This compound is notable for its unique structural properties, which include the absence of a hydroxyl group at the second carbon and the presence of a fluorine atom. These modifications confer distinct chemical and biological properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose typically involves the fluorination of glucose derivatives. One common method starts with 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-beta-d-glucopyranose, which undergoes fluorination followed by hydrolysis to yield the desired compound . The reaction conditions often require specific reagents and controlled environments to ensure the correct stereochemistry and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to achieve the required chemical purity, typically above 98% .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various fluorinated sugars and their derivatives, which can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules, including antiviral and anticancer drugs.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Applied in the production of specialized chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom’s presence alters the compound’s reactivity and binding affinity, leading to unique biological effects. These interactions can inhibit or modify enzyme activity, making the compound useful in various biochemical studies .
Comparaison Avec Des Composés Similaires
1,6-Anhydro-beta-d-glucopyranose (Levoglucosan): A non-fluorinated analog used in similar applications but with different reactivity.
2-Deoxy-2-fluoro-d-glucose: Another fluorinated glucose derivative used extensively in medical imaging.
Uniqueness: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C6H9FO4 |
|---|---|
Poids moléculaire |
164.13 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
Clé InChI |
BWYPOWJFUBKPNS-QZABAPFNSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)F)O)O |
SMILES canonique |
C1C2C(C(C(C(O1)O2)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


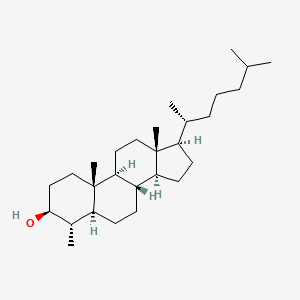

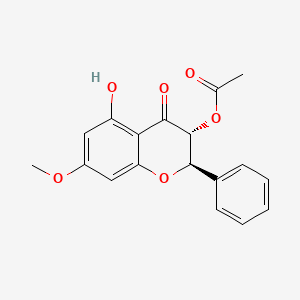

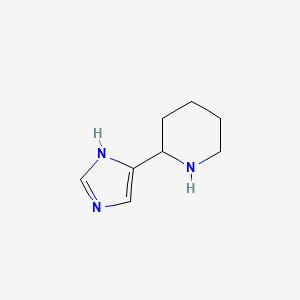
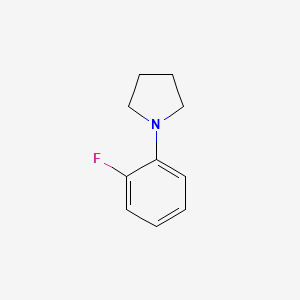

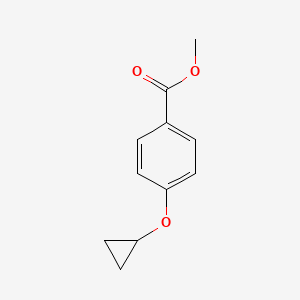

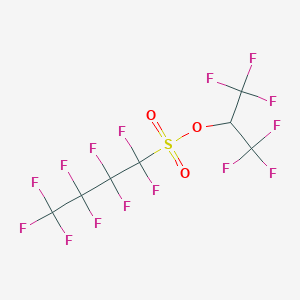
![1-(3-Chlorophenyl)-7,8-dimethoxy-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B1643934.png)
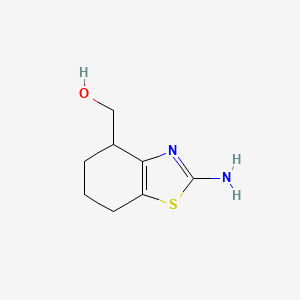

![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1643952.png)
